
Nickel--phosphane (1/2)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nickel–phosphane (1/2) is a compound that consists of nickel and phosphane in a 1:2 ratio. This compound is known for its unique properties and applications in various fields, including catalysis, materials science, and electrochemistry. Nickel–phosphane complexes are often used as catalysts in organic synthesis due to their ability to facilitate various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: Nickel–phosphane complexes can be synthesized through various methods, including:
Hydrothermal Synthesis: This method involves reacting nickel chloride, sodium hypophosphite, and white phosphorus at elevated temperatures (around 170°C) to form nickel phosphide nanostructures.
Thermal Decomposition: Nickel nitrate hexahydrate and triphenylphosphine can be thermally decomposed to produce nickel phosphides.
Industrial Production Methods: Industrial production of nickel–phosphane complexes typically involves large-scale hydrothermal or solvothermal synthesis, which allows for the controlled production of nickel phosphide nanoparticles with desired phases and sizes .
化学反応の分析
Types of Reactions: Nickel–phosphane complexes undergo various types of chemical reactions, including:
Oxidation: Nickel–phosphane can be oxidized to form nickel oxide and phosphoric acid.
Reduction: Nickel–phosphane can be reduced to form nickel metal and phosphine gas.
Substitution: Nickel–phosphane can undergo substitution reactions with other ligands to form new complexes.
Common Reagents and Conditions:
Oxidation: Oxygen or hydrogen peroxide can be used as oxidizing agents.
Reduction: Hydrogen gas or sodium borohydride can be used as reducing agents.
Substitution: Various ligands such as carbon monoxide or amines can be used in substitution reactions.
Major Products:
Oxidation: Nickel oxide and phosphoric acid.
Reduction: Nickel metal and phosphine gas.
Substitution: New nickel–phosphane complexes with different ligands.
科学的研究の応用
Nickel–phosphane complexes have a wide range of applications in scientific research, including:
Chemistry: Used as catalysts in organic synthesis, particularly in hydrogenation and hydroformylation reactions.
Biology: Investigated for their potential use in biological imaging and as antimicrobial agents.
Medicine: Explored for their potential use in drug delivery systems and as therapeutic agents.
Industry: Used in the production of high-performance materials, such as batteries and supercapacitors.
作用機序
The mechanism by which nickel–phosphane complexes exert their effects involves the interaction of the nickel center with various substrates. The nickel center can facilitate electron transfer, activate small molecules, and stabilize reaction intermediates. The phosphane ligands play a crucial role in modulating the electronic properties of the nickel center, thereby influencing the reactivity and selectivity of the complex .
類似化合物との比較
Nickel–phosphane complexes can be compared with other similar compounds, such as:
Nickel Carbonyl: Nickel carbonyl complexes are similar in that they also contain nickel and a ligand (carbon monoxide). nickel carbonyl complexes are highly toxic and volatile, whereas nickel–phosphane complexes are generally more stable and less toxic.
Nickel Cyanide: Nickel cyanide complexes are another class of nickel complexes, but they are highly toxic and used primarily in electroplating and metal finishing.
Nickel Amine Complexes: These complexes contain nickel and amine ligands and are used in various catalytic applications.
特性
CAS番号 |
66048-71-3 |
|---|---|
分子式 |
H6NiP2 |
分子量 |
126.689 g/mol |
IUPAC名 |
nickel;phosphane |
InChI |
InChI=1S/Ni.2H3P/h;2*1H3 |
InChIキー |
PDKPEDDXCDGVIP-UHFFFAOYSA-N |
正規SMILES |
P.P.[Ni] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


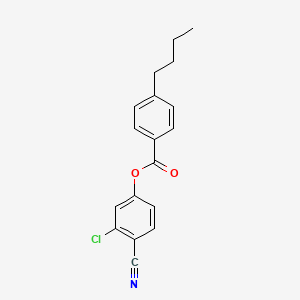
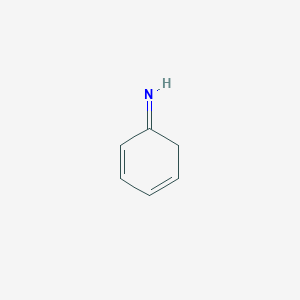
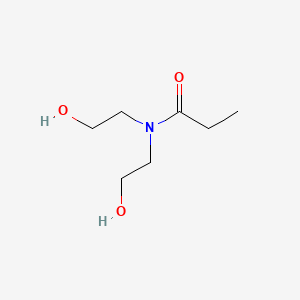
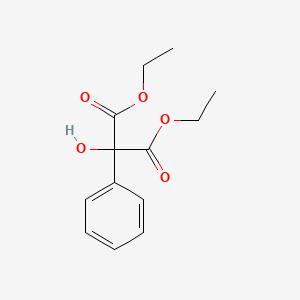
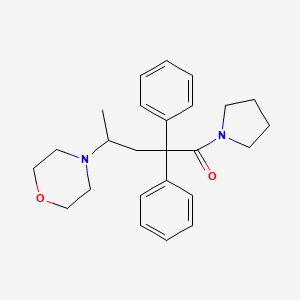
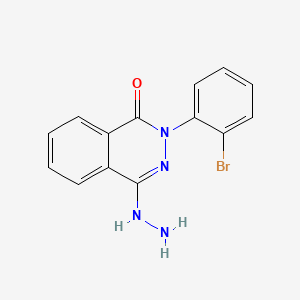
![4-[N-(Chlorocarbonyl)glycyl]-1,2-phenylene diacetate](/img/structure/B14465039.png)

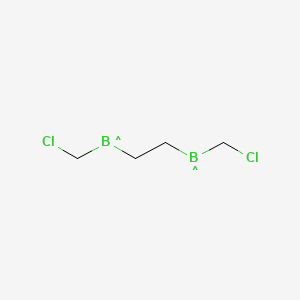
![Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-(oxiran-2-ylmethyl)azanium;methyl prop-2-enoate;chloride](/img/structure/B14465053.png)
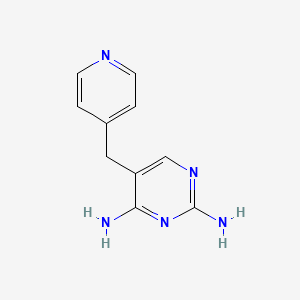
![Benzenesulfonic acid, 2-[[4-[[2-hydroxy-5-[(4-nitro-2-sulfophenyl)amino]phenyl]azo]phenyl]amino]-5-nitro-](/img/structure/B14465063.png)
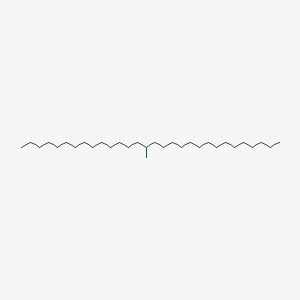
![1,4-Didecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium dibromide](/img/structure/B14465070.png)
